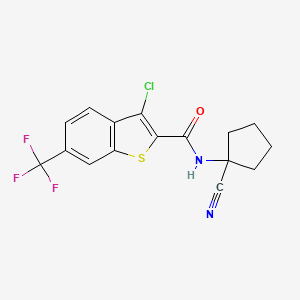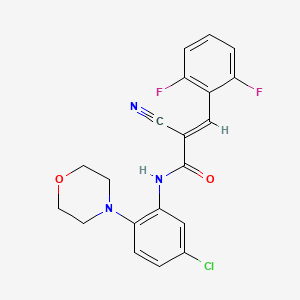![molecular formula C13H21N3O2 B2548045 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2379972-95-7](/img/structure/B2548045.png)
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines and piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyethyl group and connected to a pyrimidine ring through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-methylpyrimidine-2-ol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 2-{[1-(2-Formylethyl)piperidin-4-yl]oxy}-5-methylpyrimidine.
Reduction: Formation of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methyl-1,2-dihydropyrimidine.
Substitution: Formation of 2-{[1-(2-Chloroethyl)piperidin-4-yl]oxy}-5-methylpyrimidine.
Applications De Recherche Scientifique
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[1-(2-Hydroxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- 2-{[1-(2-Chloroethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- 2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
Uniqueness
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to the presence of the methoxyethyl group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are crucial.
Propriétés
IUPAC Name |
2-[1-(2-methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-11-9-14-13(15-10-11)18-12-3-5-16(6-4-12)7-8-17-2/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOALPFOPYLFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
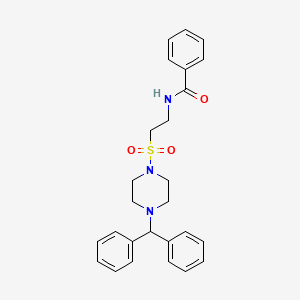
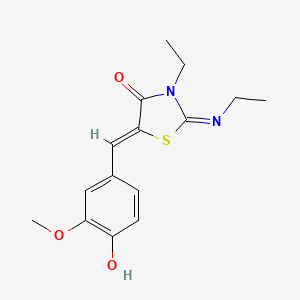
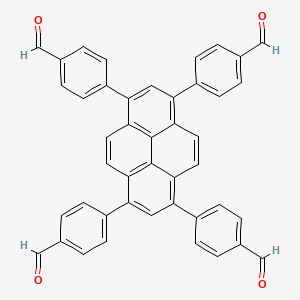
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)
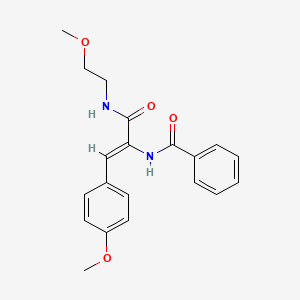
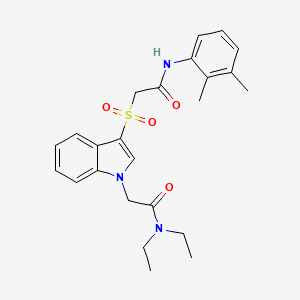
![1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline](/img/structure/B2547975.png)
![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)
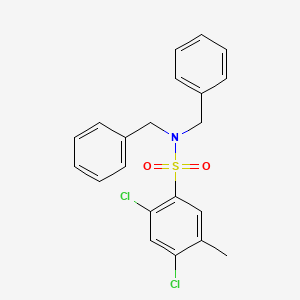
![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)
